molecular formula C9H8ClF3N2O2 B3221036 6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide CAS No. 1204234-62-7

6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide

Cat. No.: B3221036
CAS No.: 1204234-62-7
M. Wt: 268.62 g/mol
InChI Key: PJRNJZBLVXNBPT-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It features a chloro substituent at the 6-position of the nicotinamide ring and a trifluoromethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloronicotinic acid and 2-(trifluoromethoxy)ethylamine.

    Amidation Reaction: The 6-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(trifluoromethoxy)ethylamine in the presence of a base such as triethylamine to form the desired nicotinamide.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a nitro compound.

Scientific Research Applications

6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive nicotinamides.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials.

    Biological Studies: It is used in studies exploring the role of nicotinamide derivatives in biological systems.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinamide: Lacks the trifluoromethoxyethyl group, resulting in different chemical and biological properties.

    N-(2-(Trifluoromethoxy)ethyl)nicotinamide:

Uniqueness

6-Chloro-N-(2-(trifluoromethoxy)ethyl)nicotinamide is unique due to the presence of both the chloro and trifluoromethoxyethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c10-7-2-1-6(5-15-7)8(16)14-3-4-17-9(11,12)13/h1-2,5H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRNJZBLVXNBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCOC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700668
Record name 6-Chloro-N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-62-7
Record name 6-Chloro-N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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